![molecular formula C10H13Cl3N6 B6307186 (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl CAS No. 2007916-10-9](/img/structure/B6307186.png)
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a type of fused heterocyclic systems . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned also has a piperidine ring attached, which is a common feature in many biologically active compounds.Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. Generally, these compounds can undergo various reactions such as nucleophilic substitutions, condensations, and ring transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be influenced by the specific substituents present on the molecule. For example, the presence of a piperidine ring can affect the compound’s solubility and stability .科学的研究の応用
Green Multi-Component Synthesis of Heterocyclic Derivatives
A review focused on the synthesis of complex heterocycles, including pyrazolo-pyrimidine, through multi-component reactions (MCRs) highlights the eco-friendly approach to creating these compounds. These reactions are noted for their atom economy and selectivity, suggesting an application in synthesizing (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl for pharmaceutical purposes. The versatility of MCRs provides a pathway to synthesize a wide range of heterocyclic compounds efficiently and sustainably (Dhanalakshmi et al., 2021).
Recyclable Copper Catalyst Systems for C-N Bond Formation
The utilization of copper-mediated systems for C-N bond-forming reactions is particularly relevant for the synthesis of compounds like (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl. This review outlines the efficiency of these systems in facilitating reactions involving aromatic, heterocyclic, and aliphatic amines, demonstrating their potential in creating novel pharmaceuticals through recyclable catalysts (Kantam et al., 2013).
Hybrid Catalysts in Heterocyclic Synthesis
Focusing on the synthesis of pyrano[2,3-d]pyrimidine scaffolds, a review discusses the use of hybrid catalysts, including organocatalysts and metal catalysts, for developing heterocyclic compounds. This synthesis approach might be applicable to the production of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl, showcasing the broad applicability of such scaffolds in medicinal chemistry (Parmar et al., 2023).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
A review covering patents and literature on pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibitors highlights its versatility and effectiveness in binding to kinase enzymes. Given the structural similarity, (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl may exhibit potential as a kinase inhibitor, offering insights into its application in treating various diseases (Wenglowsky, 2013).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
This review underscores the significance of pyrazolopyrimidines in treating various diseases, indicating the potential therapeutic applications of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine HCl. The structural resemblance to purines suggests a wide range of biological activities, making it a promising compound for further medicinal research (Chauhan & Kumar, 2013).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these biochemical pathways contributes to its potential as a cancer treatment .
Result of Action
The compound’s inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis . This results in the death of cancer cells, demonstrating the compound’s potential as a cancer treatment . .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIESAOEVDNGT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。